molecular formula C13H14ClN3O2 B11813719 Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate

Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11813719
M. Wt: 279.72 g/mol
InChI Key: PMUQYPJRWSYYAQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a chloro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 5-chloro-2-methylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1-(4-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-amino-1-(5-bromo-2-methylphenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-amino-1-(5-chloro-3-methylphenyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of the chloro group at the 5-position and the methyl group at the 2-position of the phenyl ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.

Biological Activity

Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate, also known by its CAS number 188116-07-6, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClN3O2C_{13}H_{14}ClN_{3}O_{2}. The structure features a pyrazole ring substituted with an amino group and a chloro-methylphenyl moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC13H14ClN3O2C_{13}H_{14}ClN_{3}O_{2}
Molecular Weight283.72 g/mol
CAS Number188116-07-6
Chemical StructureStructure

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values indicate strong efficacy, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.

Summary of Antimicrobial Findings

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.220.25
Staphylococcus epidermidis0.250.30

These findings suggest that the compound not only inhibits bacterial growth but also exhibits bactericidal properties, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies show that it can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). The compound demonstrated a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells, indicating moderate cytotoxicity.

Anticancer Efficacy Data

Cell LineGrowth Inhibition (%)
HepG254.25
HeLa38.44

The selectivity index suggests that the compound may have lower toxicity towards normal cells, which is advantageous for therapeutic applications .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Research indicates that derivatives of pyrazole compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Studies

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrazole derivatives, including this compound. The research emphasized that modifications at specific positions on the pyrazole ring significantly influenced biological activity. The introduction of bulky groups at the N1 position was found to enhance anticancer activity while maintaining low toxicity to normal cells .

Properties

Molecular Formula

C13H14ClN3O2

Molecular Weight

279.72 g/mol

IUPAC Name

ethyl 5-amino-1-(5-chloro-2-methylphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H14ClN3O2/c1-3-19-13(18)10-7-16-17(12(10)15)11-6-9(14)5-4-8(11)2/h4-7H,3,15H2,1-2H3

InChI Key

PMUQYPJRWSYYAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C(C=CC(=C2)Cl)C)N

Origin of Product

United States

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